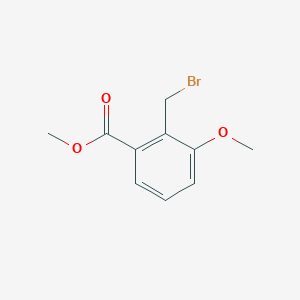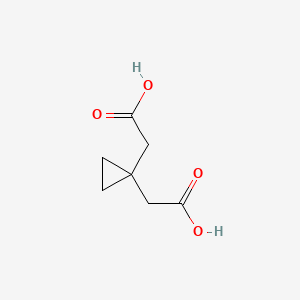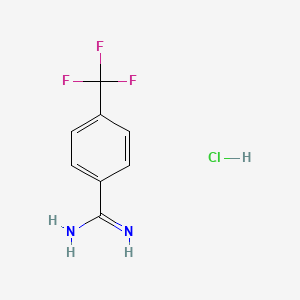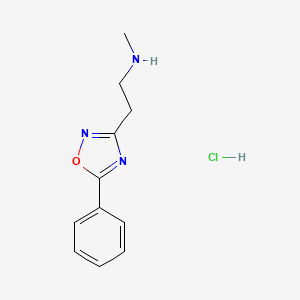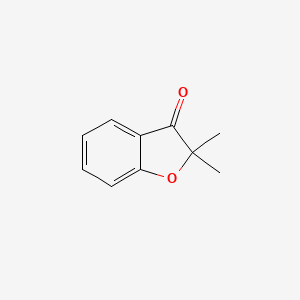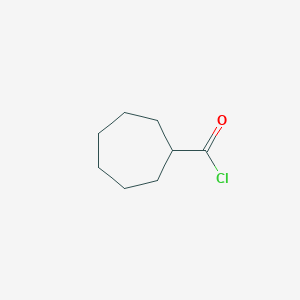
Gluten Exorphin B5
Vue d'ensemble
Description
Gluten Exorphin B5 is an exogenous opioid peptide derived from wheat gluten . It acts on the opioid receptor and increases postprandial plasma insulin levels in rats . These peptides work as external regulators for gastrointestinal movement and hormonal release .
Synthesis Analysis
Gluten Exorphins, including B5, are released from the high molecular weight glutenins . The presence of Gly at their N-termini increases their potency .Molecular Structure Analysis
The structure of Gluten Exorphin B5 is H-Tyr-Gly-Gly-Trp-Leu-OH . Its chemical formula is C30H38N6O7 and it has a molecular weight of 594.66 g/mol .Chemical Reactions Analysis
Gluten Exorphin B5 is derived from glutenin (YGGWL) and has selectivity towards the δ-opioid receptor . It shows the highest potency for the opioid receptors among all the gluten exorphins .Physical And Chemical Properties Analysis
The chemical formula of Gluten Exorphin B5 is C30H38N6O7 . It has a molecular weight of 594.66 g/mol .Applications De Recherche Scientifique
Celiac Disease
Gluten Exorphin B5: is released as part of the allergic immune response in people with celiac disease. Due to weakened intestinal walls, these exorphins can enter the bloodstream, potentially affecting various bodily functions .
Opioid Receptor Interaction
This peptide acts on opioid receptors and has been shown to stimulate prolactin release and modify neurotransmitter secretion, impacting hormonal and gastrointestinal functions .
Insulin Level Regulation
Gluten Exorphin B5: influences postprandial plasma insulin levels in rats, suggesting a potential role in glucose metabolism and insulin regulation .
Mécanisme D'action
Target of Action
Gluten Exorphin B5 is an exogenous opioid peptide derived from wheat gluten . It primarily targets the δ-opioid receptor , a type of opioid receptor in the nervous system that plays a significant role in pain regulation, immune response, mood, and other physiological processes .
Mode of Action
Upon ingestion of wheat gluten, Gluten Exorphin B5 is released and interacts with its primary target, the δ-opioid receptor . This interaction triggers a cascade of biochemical reactions that result in various physiological effects. The compound exhibits a high affinity for the δ-opioid receptor, which means it can bind to this receptor very effectively .
Biochemical Pathways
The interaction of Gluten Exorphin B5 with the δ-opioid receptor affects several biochemical pathways. It plays a role in prolactin secretion, modification of brain neurotransmitter secretion, hormonal and gastrointestinal functions . These peptides work as external regulators for gastrointestinal movement and hormonal release .
Pharmacokinetics
The pharmacokinetics of Gluten Exorphin B5, like its absorption, distribution, metabolism, and excretion (ADME), are still under investigation. It’s known that these peptides are released in the gastrointestinal tracts after ingestion of wheat gluten . The breakdown of gliadin, a polymer of wheat proteins, creates amino acids that stop the gluten epitopes from entering the immune system to activate inflammatory reactions .
Result of Action
The binding of Gluten Exorphin B5 to the δ-opioid receptor results in a range of molecular and cellular effects. It increases postprandial plasma insulin levels in rats , suggesting a role in glucose metabolism. Moreover, these peptides have a role in modulating pain senses, observable behavior, learning, and memory processes in animal models .
Action Environment
The action of Gluten Exorphin B5 can be influenced by various environmental factors. For instance, the presence of other dietary components and the individual’s overall health status can impact the compound’s action, efficacy, and stability. Furthermore, individuals with celiac disease release gluten exorphins as part of the allergic immune response . Due to the weakening of intestinal walls caused by celiac disease, some of these gluten exorphins can make their way through the lining of the intestines and are then absorbed into the bloodstream .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBWDFQAZNDLP-HVCNVCAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gluten Exorphin B5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Gluten Exorphin B5 and how does it exert its effects?
A1: Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide derived from the enzymatic digestion of wheat gluten. [, ] It primarily exerts its effects by stimulating prolactin secretion. Research suggests this action is mediated through opioid receptors located outside the blood-brain barrier. [, ]
Q2: What is the structural difference between Gluten Exorphin B4 and B5, and how does it impact their activity?
A2: Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) shares an identical N-terminal sequence with Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) but lacks the carboxy-terminal leucine. [, ] Studies in male rats demonstrate that while Gluten Exorphin B5 effectively stimulates prolactin release, Gluten Exorphin B4 does not, even at higher doses. [, ] This suggests the presence of the leucine residue is crucial for the prolactin-stimulating activity of Gluten Exorphin B5. [, ]
Q3: Has Gluten Exorphin B5 been studied in other species besides rats?
A3: Yes, beyond studies in rats, the impact of chemically synthesized Gluten Exorphin B5 on chicken lymphocyte immune activity has been investigated in vitro. [] Results indicate that Gluten Exorphin B5 can significantly enhance cell proliferation and increase IL-4 mRNA levels in chicken peripheral blood mononuclear cells. []
Q4: Are there any analytical methods available to measure Gluten Exorphin B5 levels?
A4: Yes, a liquid chromatography-mass spectrometry assay has been developed for quantifying Gluten Exorphin B5 in cerebrospinal fluid. [] This analytical advancement allows for more precise measurement and monitoring of Gluten Exorphin B5 levels in research settings.
Q5: How does Gluten Exorphin B5 reach its site of action after ingestion?
A5: While the exact mechanisms of absorption, distribution, metabolism, and excretion (ADME) of Gluten Exorphin B5 require further investigation, research shows that intravenous administration of Gluten Exorphin B5 effectively stimulates prolactin secretion in rats. [] This suggests the peptide can enter the bloodstream and reach its target sites. Further research is needed to fully elucidate the pharmacokinetic properties of Gluten Exorphin B5.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






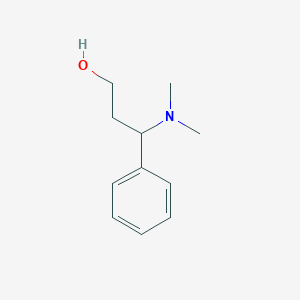
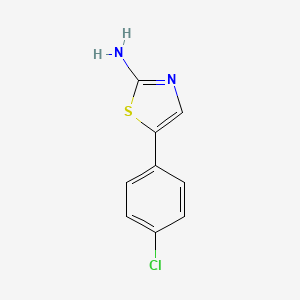

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
